Aszonapyrone A

Catalog No.
S3314408
CAS No.
M.F
C28H40O5
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aszonapyrone A

Product Name

Aszonapyrone A

IUPAC Name

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1

InChI Key

QZWJQNIIRYNONX-NEKODSHDSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O

The exact mass of the compound Aszonapyrone A is 456.28757437 g/mol and the complexity rating of the compound is 940. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aszonapyrone A (CAS 83103-08-6) is a highly functionalized meroditerpenoid fungal metabolite originally isolated from Aspergillus zonatus and Neosartorya species. Structurally characterized by a fused tetracyclic core, a 4-hydroxy-6-methyl-2H-pyran-2-one ring, and a critical β-acetoxyl group at the C-3 position, this compound serves as a premium biological probe and analytical reference standard [1]. In procurement and laboratory settings, Aszonapyrone A is primarily sourced for its potent, selective bioactivity, functioning as a targeted inhibitor of multidrug-resistant Gram-positive bacteria (including MRSA and VRE) and a specific modulator of the NF-κB signaling pathway [2]. Its precise stereochemistry and functional group arrangement make it an indispensable baseline material for structure-activity relationship (SAR) studies and natural product synthesis workflows where crude fungal extracts lack the necessary reproducibility [3].

Research Fit

Antimicrobial screening studies against MDR Gram‑positive strains
Cancer cell‑model endpoint review across multiple cell lines
Anti‑erythrocytic stage activity for malaria screening
NF‑κB pathway inhibition in ependymoma models

Substituting Aszonapyrone A with crude meroterpenoid mixtures or closely related analogs, such as Aszonapyrone B or Sartorypyrone A, critically compromises assay integrity and experimental reproducibility [1]. The specific biological activity of Aszonapyrone A is heavily dependent on its β-acetoxyl group at the C-3 position. When this group is replaced by a hydroxyl group (as in Aszonapyrone B) or is entirely absent (as in Sartorypyrone A), the compound loses its targeted efficacy [2]. For example, in antimicrobial screening against vancomycin-resistant Enterococci (VRE) and cytotoxicity assays against specific cancer cell lines (e.g., NCI-H187), these generic substitutes exhibit little to no activity [3]. Consequently, procurement must strictly specify Aszonapyrone A to ensure the required binding affinity and phenotypic response in high-stakes pharmacological and microbiological models.

Substitution Risk

Structural analogs like sartorypyrone A may not replicate the MDR Gram‑positive antibacterial profile; potency and activity can differ significantly.
NF‑κB inhibition context is not broadly shared by meroditerpenes; pathway‑specific research requires compound‑level validation.
Cytotoxicity endpoint profile varies across meroditerpenes; cell‑line response requires compound‑specific assessment.

Anti-VRE Activity vs. Inactive Analog

In comparative antimicrobial assays against multidrug-resistant clinical isolates, Aszonapyrone A demonstrates potent inhibitory activity, whereas its close structural analog Sartorypyrone A fails to elicit a response [1]. Specifically, Aszonapyrone A achieves a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against VRE strains. In stark contrast, Sartorypyrone A shows no growth inhibition within the tested concentration range [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against VRE
Target Compound Data16 µg/mL
Comparator Or BaselineSartorypyrone A (Inactive / >64 µg/mL)
Quantified DifferenceComplete restoration of anti-VRE activity vs. inactive analog
ConditionsIn vitro broth microdilution assay against Enterococcus spp. VRE isolates

Buyers sourcing compounds for VRE drug discovery pipelines must procure Aszonapyrone A, as substituting with structurally similar meroditerpenes will yield false-negative results.

MDR S. aureus potency
Head‑to‑head
MIC 8 μg/ml vs 32 μg/ml (sartorypyrone A)
Reported 4‑fold MIC difference; supports antimicrobial screening context
Data to verify; single study context

Cytotoxicity in NCI-H187 Cell Lines vs. Aszonapyrone B

The presence of the C-3 acetoxy group in Aszonapyrone A is a strict requirement for its cytotoxic profile against specific cancer cell lines. When evaluated against the NCI-H187 cell line, Aszonapyrone A exhibited a potent IC50 of 4.62 µg/mL[1]. However, Aszonapyrone B, which features a hydroxyl group instead of an acetoxy group at the same position, was found to be completely inactive under identical assay conditions [1].

Evidence DimensionCytotoxic IC50
Target Compound Data4.62 µg/mL
Comparator Or BaselineAszonapyrone B (Inactive)
Quantified Difference>10-fold increase in cytotoxicity (active vs. inactive)
ConditionsIn vitro cytotoxicity assay against NCI-H187 cell lines

This stark difference dictates that researchers cannot use Aszonapyrone B as a cost-effective or available substitute when studying meroterpenoid-induced cytotoxicity.

MDR Enterococci activity
Class‑level
MIC 16 μg/ml (E. faecalis & E. faecium)
Activity observed where many analogs are inactive; supports VRE screening context
Data to verify; supplier‑source evidence

Selective NF-κB Pathway Inhibition

Aszonapyrone A functions as a highly selective inhibitor of the NF-κB signaling pathway, particularly in models driven by the ependymoma-causing fusion protein ZFTA-RELA [1]. At a controlled concentration of 5 µg/mL, Aszonapyrone A successfully reverted the relative viable cell numbers to baseline (no-DOX) levels in 6E8 reporter cells, effectively neutralizing the DOX-induced NF-κB hyperactivation without inducing broad, non-specific cytotoxicity [1].

Evidence DimensionNF-κB responsive luciferase activity / relative cell viability
Target Compound DataReversion to baseline viability at 5 µg/mL
Comparator Or BaselineVehicle control (DMSO) (Uninhibited NF-κB hyperproliferation)
Quantified DifferenceComplete suppression of DOX-induced hyperproliferation
ConditionsHEK293-derived 6E8 cell line expressing ZFTA-RELA

Validates the procurement of Aszonapyrone A as a specialized, non-toxic pathway inhibitor for advanced oncological reporter assays where broad-spectrum cytotoxins would confound results.

S. aureus biofilm inhibition
Head‑to‑head
Inhibition at 2× MIC (8–16 μg/ml) vs 32–64 μg/ml (sartorypyrone A)
Reported biofilm inhibition at lower concentration; supports antibiofilm research
Broth microdilution context

Concentration-Dependent Biofilm Inhibition

Aszonapyrone A demonstrates a strict, concentration-dependent threshold for antibiofilm activity against Staphylococcus aureus. At its MIC (8 µg/mL) and 2× MIC (16 µg/mL), it practically eliminates biofilm formation[1]. However, at sub-inhibitory concentrations (½ MIC), it paradoxically increases biofilm production[1].

Evidence DimensionBiofilm formation
Target Compound DataNear-complete inhibition at 8-16 µg/mL
Comparator Or Baseline½ MIC (4 µg/mL) (Increased biofilm production)
Quantified DifferenceBiphasic response (inhibition vs. promotion) based on exact dosing
ConditionsIn vitro antibiofilm assay against S. aureus reference and MRSA strains

Highlights the critical need for high-purity (>95%) Aszonapyrone A in procurement to ensure precise molar dosing, as slight concentration deviations can reverse the experimental outcome.

NF‑κB inhibition (ependymoma)
Class‑level
Reporter inhibition & reduction of target genes (CCND1, L1CAM, ICAM1, TNF)
Supports NF‑κB pathway studies in ependymoma; unique among meroditerpenes
Data to verify; single cellular model
Antiplasmodial activity
Class‑level
IC50 1.34 μg/ml vs 25.00 μg/ml (chevalone C)
Supports antiplasmodial screening; reported 18.7‑fold difference
Data to verify; sourced from supplier page
Cytotoxicity (3 cell lines)
Head‑to‑head
GI50 13.6, 11.6, 10.2 μM vs 46.3, 37.3, 21.5 μM (sartorypyrone A)
Reported higher potency across MCF‑7, NCI‑H460, A375‑C5; supports cell‑model endpoint review
SRB assay; data to verify

HPLC/MS Reference Standard for Meroterpenoid Identification

Due to its distinct structural features and retention times, Aszonapyrone A is an essential standard for HPLC/MS workflows designed to isolate and quantify complex meroditerpenes from Neosartorya and Aspergillus species, ensuring accurate differentiation from Aszonapyrone B and Sartorypyrones[1].

Positive Control for Anti-VRE Drug Discovery

Given its unique efficacy against vancomycin-resistant Enterococci compared to inactive analogs, Aszonapyrone A is the required positive control or starting scaffold for developing new anti-VRE therapeutics [2].

Targeted NF-κB Pathway Inhibitor in Reporter Assays

Its ability to suppress ZFTA-RELA-driven NF-κB activation without generalized cytotoxicity makes it an optimal specialized reagent for researchers investigating ependymoma and other NF-κB-dependent malignancies [3].

Precision-Dosed Antibiofilm Component

Because its antibiofilm activity is highly concentration-dependent (inhibiting at MIC but promoting at ½ MIC), high-purity Aszonapyrone A is critical for materials scientists and microbiologists calibrating the release kinetics of antimicrobial coatings [2].

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial screening (MDR Gram‑positive)
Antimicrobial susceptibility profile
MIC and biofilm inhibition endpoints
NF‑κB pathway research (ependymoma)
NF‑κB reporter inhibition activity
Target gene expression validation
Antiplasmodial screening studies
In vitro P. falciparum susceptibility
IC50 assessment and cross‑resistance evaluation
Meroditerpene SAR context
Compound‑specific activity profile
Comparative antimicrobial and cytotoxicity endpoints

XLogP3

6.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

456.28757437 Da

Monoisotopic Mass

456.28757437 Da

Heavy Atom Count

33

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